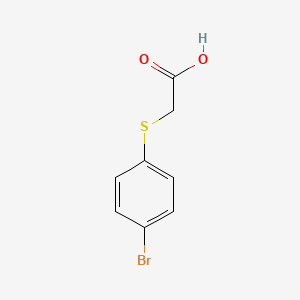

(4-Bromo-phenylsulfanyl)-acetic acid

描述

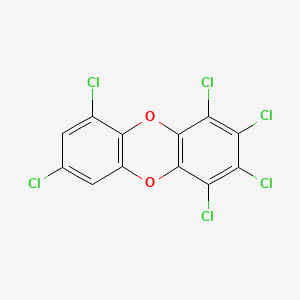

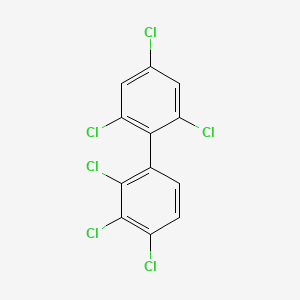

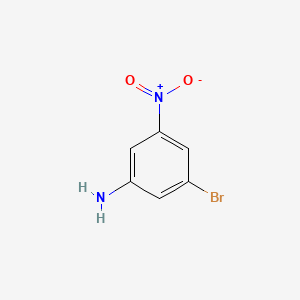

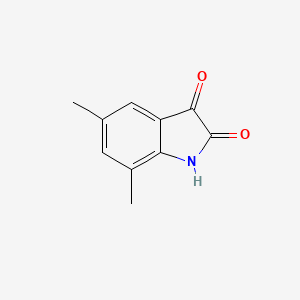

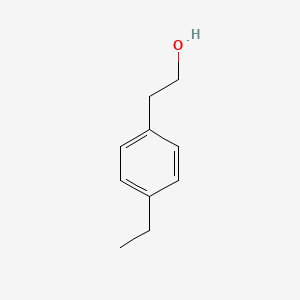

The compound "(4-Bromo-phenylsulfanyl)-acetic acid" is a derivative of phenylacetic acid where a bromine atom and a sulfanyl group are attached to the phenyl ring. This structure is related to various compounds that have been synthesized and analyzed in the provided papers, which include bromo-substituted phenyl rings and acetic acid moieties as key structural elements.

Synthesis Analysis

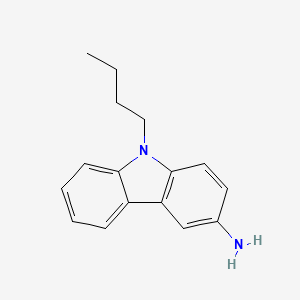

The synthesis of related bromo-substituted compounds involves different chemical strategies. For instance, the compound 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid was prepared through alkaline hydrolysis of its corresponding ethyl ester . Another related compound, 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was synthesized starting from p-bromoaniline . Additionally, Bromo-Substituted 4-biphenyl acetamides derivatives were obtained by condensation of acid chlorides with amines . These methods reflect the versatility in synthesizing bromo-substituted aromatic compounds with potential biocidal applications.

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various techniques such as X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of [4-(Methylsulfanyl)Phenyl]Acetic Acid shows two molecules in the asymmetric unit forming a classic O–H···O hydrogen-bonded dimer . Similarly, the 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric strongly O–H···O hydrogen-bonded dimers in the crystal . These structural motifs are significant for the stability and properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the bromo and sulfanyl groups. The bromine atom is an electron-withdrawing group, which can affect the electron density of the phenyl ring and thus its reactivity in further chemical transformations. The sulfanyl group can also participate in chemical reactions, potentially acting as a nucleophile or leaving group depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of strong hydrogen-bonded dimers in the crystal structures suggests high melting points and stability. The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents like the methoxy group can influence the acidity of the acetic acid moiety and the overall polarity of the molecule. These properties are essential for understanding the solubility, reactivity, and potential applications of these compounds in various fields, including medicinal chemistry and materials science.

科学研究应用

1. Suzuki–Miyaura Coupling

- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Methods of Application: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

- Results or Outcomes: This method has been successful due to its combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

2. Protodeboronation of Pinacol Boronic Esters

- Application Summary: This research presents a catalytic protodeboronation of 1, 2 and 3 alkyl boronic esters utilizing a radical approach .

- Methods of Application: Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes: This method allows for a valuable but previously unknown transformation .

3. Synthesis of Substituted Phenols

- Application Summary: A mild, green and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .

- Methods of Application: The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions .

- Results or Outcomes: This method provides a green and efficient way to synthesize substituted phenols .

4. Arylboronic Acid/Aryl Chloride Coupling

- Application Summary: More than 1000 tonnes per year of arylboronic acids are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

- Methods of Application: This process involves the coupling of arylboronic acids with aryl chlorides, which is a key step in the manufacture of these compounds .

- Results or Outcomes: This method has been used in the production of various pharmaceuticals, including Merck’s antihypertensive drug, Losartan .

5. Protodeboronation of Activated Benzylic Substrates

- Application Summary: This research presents a method for the protodeboronation of activated benzylic substrates .

- Methods of Application: The method involves the oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a specific reagent .

- Results or Outcomes: This method allows for a valuable transformation .

6. Formal Total Synthesis of d-®-Coniceine

- Application Summary: The protodeboronation was further used in the formal total synthesis of d-®-coniceine .

- Methods of Application: After deprotection, the corresponding carboxylic acid was cyclised with EDC and DMAP to yield the bicyclic lactam .

- Results or Outcomes: This method completed the formal total synthesis of d-®-coniceine .

7. Synthesis of Biaryl Motifs

- Application Summary: More than 1000 tonnes per year of arylboronic acids are manufactured, with the arylboronic acid/aryl chloride coupling as a key step. This method has been used in the production of various pharmaceuticals, including Merck’s antihypertensive drug, Losartan .

- Methods of Application: This process involves the coupling of arylboronic acids with aryl chlorides, which is a key step in the manufacture of these compounds .

- Results or Outcomes: This method has been successful due to its combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

8. Protodeboronation of Activated Benzylic Substrates

- Application Summary: This research presents a method for the protodeboronation of activated benzylic substrates .

- Methods of Application: The method involves the oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a specific reagent .

- Results or Outcomes: This method allows for a valuable transformation .

9. Formal Total Synthesis of d-®-Coniceine

- Application Summary: The protodeboronation was further used in the formal total synthesis of d-®-coniceine .

- Methods of Application: After deprotection, the corresponding carboxylic acid was cyclised with EDC and DMAP to yield the bicyclic lactam .

- Results or Outcomes: This method completed the formal total synthesis of d-®-coniceine .

安全和危害

属性

IUPAC Name |

2-(4-bromophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREFBQZGAVWLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275609 | |

| Record name | (4-Bromo-phenylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-phenylsulfanyl)-acetic acid | |

CAS RN |

3406-76-6 | |

| Record name | 2-[(4-Bromophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3406-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 67460 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3406-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Bromo-phenylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-bromophenyl)sulfanyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)